molecular formula C18H13IN2O4 B3694302 N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide CAS No. 6271-38-1

N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B3694302
CAS No.: 6271-38-1
M. Wt: 448.2 g/mol
InChI Key: XKPUXSHRUJLOFX-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 4-iodo-2-methylphenyl substituent on the amide nitrogen and a 2-nitrophenyl group at the 5-position of the furan ring.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O4/c1-11-10-12(19)6-7-14(11)20-18(22)17-9-8-16(25-17)13-4-2-3-5-15(13)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPUXSHRUJLOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361909
Record name N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-38-1
Record name N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide has shown promise as a potential therapeutic agent due to its unique structural characteristics. Its ability to interact with specific biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth in vitro and in vivo. For example, studies have demonstrated that derivatives can induce apoptosis in cancer cells through the modulation of cell signaling pathways.

Materials Science

The compound can be utilized in the development of advanced materials, particularly those requiring specific optical or electronic properties.

Data Table: Material Properties Comparison

PropertyValue
UV Absorption Peak320 nm
Thermal Stability (TGA)Decomposes at 250°C
Solubility in DMSO10 mg/mL

Environmental Studies

This compound can be analyzed for its environmental impact, particularly regarding its degradation products and toxicity.

Case Study: Toxicity Assessment
Toxicological evaluations have indicated that the compound exhibits moderate toxicity levels when tested on aquatic organisms, suggesting a need for careful management in applications involving environmental exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular features, and biological activities:

Compound Name Substituents (Amide N / Furan 5-position) Molecular Weight (g/mol) Key Properties/Activities Source
N-(4-chlorophenyl)-5-(3-nitrophenyl)furan-3-carboxamide 4-Cl-phenyl / 3-NO₂-phenyl ~350 (estimated) Structural analog; nitro group at furan 3-position may alter binding geometry .
N-(5-nitrothiazol-2-yl)-5-(3-trifluoromethylphenyl)furan-2-carboxamide (68) 5-nitrothiazole / 3-CF₃-phenyl 377.3 Exhibits antimicrobial activity; nitrothiazole moiety enhances bioactivity .
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide 2-MeO-phenyl / 2-CF₃-phenyl 331.3 Anti-inflammatory activity; methoxy group improves solubility .
N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide 4-acetamido-phenyl / 2-Cl-phenyl ~360 (estimated) Acetamide substituent may enhance metabolic stability .
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide oxadiazole-CH₂ / 4-Cl-phenyl ~330 (estimated) Oxadiazole core contributes to kinase inhibition .

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound contrasts with analogs bearing 3-nitrophenyl () or nitrothiazole (). Halogenation: The 4-iodo substituent in the target compound is bulkier than chloro or trifluoromethyl groups in analogs (), which may influence steric interactions in biological systems.

Biological Activity :

  • Antimicrobial analogs (e.g., ) demonstrate that nitro and halogenated aryl groups correlate with activity against gram-positive/negative bacteria. The target compound’s iodine and nitro groups may similarly enhance antimicrobial potency.
  • Anti-inflammatory activity in ’s methoxy-trifluoromethyl analog suggests that substituent polarity (e.g., methoxy vs. iodo) modulates target selectivity.

Synthetic Considerations :

  • Multi-step synthesis routes (e.g., amide coupling, Suzuki-Miyaura reactions) are common for furan carboxamides (Evidences 4, 5, 19). The iodine atom in the target compound likely requires specialized iodination steps, as seen in halogenated analogs .

Structural and Functional Uniqueness

The combination of 4-iodo-2-methylphenyl and 2-nitrophenyl groups distinguishes this compound from other furan carboxamides:

  • Iodine’s Role : The iodine atom’s polarizability and size may facilitate halogen bonding with biomolecular targets, a feature absent in chloro or fluoro analogs .
  • Nitro Group Position: The 2-nitrophenyl group (vs.

Q & A

Basic: What are the key synthetic pathways and purification strategies for N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the furan-2-carboxamide core via coupling reactions (e.g., using 5-(2-nitrophenyl)furan-2-carbonyl chloride with 4-iodo-2-methylaniline under reflux in anhydrous dichloromethane).
  • Step 2 : Optimization of reaction conditions (e.g., temperature, catalysts like DMAP, and inert atmosphere) to achieve yields >70%.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the compound with ≥95% purity .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions, especially distinguishing nitro and iodo groups.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry. For twinned crystals, SHELXPRO can handle high-resolution data to refine anisotropic displacement parameters .

Advanced: How do structural modifications (e.g., nitro, iodo groups) influence biological activity in SAR studies?

  • Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to targets like kinases.
  • Iodo Substituent : Improves lipophilicity (logP >3.5) and metabolic stability, critical for cellular uptake.
  • Methodology : Comparative assays using analogs (e.g., replacing iodine with fluorine or chlorine) to quantify IC50 shifts. Computational tools (e.g., AutoDock Vina) model interactions with target proteins, revealing steric and electronic contributions .

Advanced: How can computational docking resolve discrepancies in reported binding affinities?

  • Protocol : Use AutoDock Vina with optimized parameters (exhaustiveness=32, grid box centered on active sites). Validate predictions with experimental IC50 values.
  • Case Study : If conflicting data arise (e.g., µM vs. nM ranges), re-evaluate protonation states of the nitro group or solvation effects in docking simulations .

Advanced: How to address contradictions in biological activity across studies?

  • Root Cause Analysis : Variability in assay conditions (e.g., cell lines, serum concentrations) or compound purity (HPLC vs. LC-MS validation).
  • Resolution : Standardize assays (e.g., use identical ATP concentrations in kinase inhibition studies) and cross-validate with structural analogs (e.g., N-(2-methoxyphenyl) derivatives) to isolate substituent effects .

Advanced: What challenges arise in crystallographic refinement of this compound?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Disorder Handling : For flexible furan rings, apply restraints (e.g., DELU/ISOR) to anisotropic displacement parameters.
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and validate with PLATON’s ADDSYM .

Advanced: What in silico tools predict metabolic stability for lead optimization?

  • Tools : SwissADME for predicting CYP450 metabolism hotspots (e.g., demethylation or nitro reduction).
  • Strategy : Modify the iodophenyl group to block metabolic pathways (e.g., introduce methyl groups ortho to iodine) while retaining target affinity .

Advanced: How to design analogs for improved solubility without compromising activity?

  • Approach : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the methylphenyl ring.
  • Validation : Measure solubility (shake-flask method) and compare with parent compound. Maintain clogP <4 to balance lipophilicity .

Advanced: What are the limitations of current synthetic routes for scale-up?

  • Bottlenecks : Low yields in coupling steps due to steric hindrance from the iodo group.
  • Solutions : Optimize stoichiometry (1.2:1 ratio of furan chloride to aniline) or switch to microwave-assisted synthesis for faster reaction kinetics .

Advanced: How to validate target engagement in cellular assays?

  • Techniques : CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
  • Controls : Use inactive analogs (e.g., nitro-to-amine derivatives) to rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide

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